6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one
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Overview
Description
6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzaldehyde and 6-chloro-4-methylcoumarin.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 6-chloro-4-methylcoumarin in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the chromenone structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 6-chloro-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one.
Reduction: Formation of 6-chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchroman-2-one.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methylchromen-2-one: Lacks the 3-(3,4-dimethoxyphenyl) and 7-hydroxy groups.
3-(3,4-Dimethoxyphenyl)-4-methylchromen-2-one: Lacks the 6-chloro and 7-hydroxy groups.
7-Hydroxy-4-methylchromen-2-one: Lacks the 6-chloro and 3-(3,4-dimethoxyphenyl) groups.
Uniqueness
6-Chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one is unique due to the presence of both the 6-chloro and 3-(3,4-dimethoxyphenyl) groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and differentiates it from other chromenone derivatives.
Properties
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO5/c1-9-11-7-12(19)13(20)8-15(11)24-18(21)17(9)10-4-5-14(22-2)16(6-10)23-3/h4-8,20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCIOJBYCMFIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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